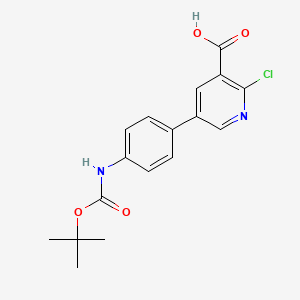
5-(4-BOC-Aminophenyl)-2-chloronicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-BOC-Aminophenyl)-2-chloronicotinic acid, 95% (5-4-BOC-APCN-2-CNA-95%) is a compound that is used in a variety of scientific applications, including synthesis, research, and drug development. It is a derivative of nicotinic acid, a naturally occurring organic compound that is essential for human health. 5-4-BOC-APCN-2-CNA-95% is a versatile compound with a wide range of applications, from drug development to scientific research.
作用机制
The mechanism of action of 5-4-BOC-APCN-2-CNA-95% is not fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are involved in the regulation of various physiological processes, including glucose metabolism, lipid metabolism, and neurotransmission. It is also believed to act as an inhibitor of fatty acid oxidation, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-BOC-APCN-2-CNA-95% have not been extensively studied. However, it is believed to have a variety of effects on various biological systems, including the regulation of glucose and lipid metabolism, neurotransmission, and energy metabolism. It is also believed to have an anti-inflammatory effect and to be involved in the regulation of the immune system.
实验室实验的优点和局限性
The use of 5-4-BOC-APCN-2-CNA-95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is commercially available. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, there are also some limitations to the use of 5-4-BOC-APCN-2-CNA-95% in laboratory experiments. For example, it is not known to be toxic, but it is not known to be completely safe either. Furthermore, the mechanism of action of the compound is not fully understood, making it difficult to predict the effects of the compound on biological systems.
未来方向
There are a number of potential future directions for research on 5-4-BOC-APCN-2-CNA-95%. These include further research into the mechanism of action of the compound and its effects on various biological systems. Other potential research directions include the development of new synthetic methods for the compound and the development of new analogs and derivatives. Additionally, further research could be conducted into the potential therapeutic applications of 5-4-BOC-APCN-2-CNA-95% and its potential toxicity.
合成方法
5-4-BOC-APCN-2-CNA-95% is synthesized through a process known as N-alkylation. This process involves the reaction of the compound with an alkyl halide to form an alkylated product. The reaction is carried out in an aqueous solution and requires the use of a catalyst, such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a white crystalline powder.
科学研究应用
5-4-BOC-APCN-2-CNA-95% is used in a variety of scientific research applications, including drug development, synthesis, and biochemical and physiological research. It is used to synthesize a variety of compounds, including 5-4-BOC-APCN-2-CNA-95% analogs and derivatives. It is also used in biochemical and physiological research to study the effects of the compound on various biological systems.
属性
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSYGDWDFXZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



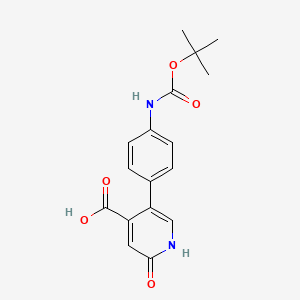

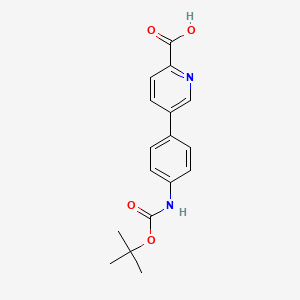

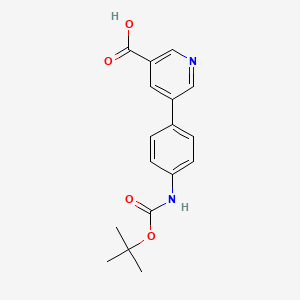
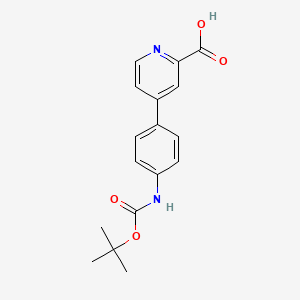
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
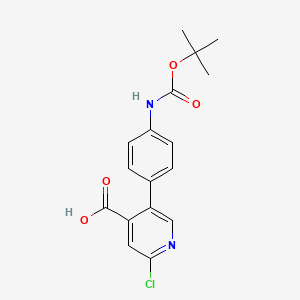
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395205.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)